molecular formula C12H18BrNO B13243971 [(4-Bromophenyl)methyl](1-methoxybutan-2-yl)amine

[(4-Bromophenyl)methyl](1-methoxybutan-2-yl)amine

Katalognummer: B13243971
Molekulargewicht: 272.18 g/mol
InChI-Schlüssel: QXXVVIIORXSBES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromophenyl)methylamine is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a methoxybutylamine moiety. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methylamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for (4-Bromophenyl)methylamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(4-Bromophenyl)methylamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (4-Bromophenyl)methylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Bromophenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxybutylamine moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties .

Eigenschaften

Molekularformel

C12H18BrNO

Molekulargewicht

272.18 g/mol

IUPAC-Name

N-[(4-bromophenyl)methyl]-1-methoxybutan-2-amine

InChI

InChI=1S/C12H18BrNO/c1-3-12(9-15-2)14-8-10-4-6-11(13)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3

InChI-Schlüssel

QXXVVIIORXSBES-UHFFFAOYSA-N

Kanonische SMILES

CCC(COC)NCC1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.